N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4

Beschreibung

Structural Characteristics

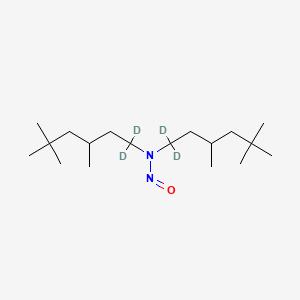

The compound’s molecular formula is C₁₈H₃₄D₄N₂O , with a molecular weight of 302.53 g/mol . Its structure includes:

- A central nitroso (N=O) group bonded to two tertiary amine groups.

- Two 3,5,5-trimethylhexyl chains, each containing deuterium atoms at specific positions.

The deuterium labeling occurs at the 1,1-dideuterio-3,5,5-trimethylhexyl groups, distinguishing it from non-deuterated analogs.

Physical and Chemical Properties

The compound’s stability is critical in analytical workflows, as nitrosamines are prone to degradation under oxidative or photolytic conditions.

Historical Context and Development

Emergence of Nitrosamine Concerns

The compound’s development is closely tied to the pharmaceutical industry’s response to nitrosamine contamination crises. Key historical milestones include:

- 1950s–1960s : Initial identification of nitrosamines as carcinogens in laboratory animals.

- 2018 : Detection of N-nitrosodimethylamine (NDMA) in valsartan, triggering global recalls and regulatory scrutiny.

- 2019–2020 : Expanded focus on nitrosamine drug substance-related impurities (NDSRIs) in APIs and excipients.

Role in Analytical Innovation

The development of deuterated nitrosamines like this compound arose from the need for:

- Internal standards in MS-based quantification methods.

- Improved sensitivity in detecting low-level impurities (e.g., <100 ng/day limits).

- Isotopic dilution to differentiate endogenous and synthetic nitrosamines in biological matrices.

Significance in Nitrosamine Research

Analytical Applications

This compound serves as a critical reference material in:

- High-resolution mass spectrometry (HRMS) : Enables precise quantification of nitrosamines in complex drug formulations.

- Chromatographic method validation : Validates retention times and fragmentation patterns for structurally similar nitrosamines.

- Stability studies : Assesses degradation pathways of nitrosamines under various stress conditions.

Regulatory and Industrial Relevance

The compound aligns with global regulatory frameworks addressing nitrosamine control:

- FDA/EMA guidelines : Emphasize the need for robust analytical methods to enforce acceptable intake limits (e.g., NDMA: 96 ng/day).

- Pharmaceutical quality control : Used to verify compliance with Good Manufacturing Practices (GMP) for nitrosamine-free APIs.

Position in the Deuterated Nitrosamine Family

Structural and Functional Comparisons

| Compound | Deuterium Positions | Key Applications |

|---|---|---|

| NDMA-d6 | Methyl groups | NDMA detection in sartans and ranitidine |

| NDEA-d10 | Ethyl groups | NDEA quantification in APIs |

| N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 | 1,1-dideuterio-3,5,5-trimethylhexyl | Complex nitrosamine analysis in drug products |

This compound distinguishes itself through its branched alkyl chains , which mimic the steric and electronic properties of tertiary amine-containing APIs.

Advantages Over Non-Deuterated Counterparts

- Enhanced isotopic purity : >95% deuterium incorporation ensures minimal interference in MS analyses.

- Extended utility : Compatible with advanced LC-MS/MS workflows requiring high-resolution isotopic differentiation.

- Research versatility : Used in kinetic studies to trace nitrosamine formation pathways in synthetic reactions.

Eigenschaften

IUPAC Name |

N,N-bis(1,1-dideuterio-3,5,5-trimethylhexyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-15(13-17(3,4)5)9-11-20(19-21)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXCREYHJGJFGI-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(CCC(C)CC(C)(C)C)N=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)CC(C)(C)C)N(C([2H])([2H])CC(C)CC(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858205 | |

| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-10-8 | |

| Record name | N,N-Bis[3,5,5-trimethyl(1,1-~2~H_2_)hexyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of N,N-di(3,5,5-trimethylhexyl)amine-d4

The deuterated amine precursor is synthesized via reductive amination of 3,5,5-trimethylhexanal-d4 with excess ammonium deuteroxide (ND4OD) under hydrogenation conditions. Platinum oxide (PtO2) catalyzes the reaction at 60–80°C and 50–60 bar H2 pressure. Isotopic enrichment (>98% D) is achieved by repeating the deuteration cycle with D2O, replacing labile protons at the α- and β-positions of the alkyl chains.

Key Reaction Parameters :

-

Temperature: 60–80°C

-

Pressure: 50–60 bar H2

-

Catalyst: PtO2 (5–10 mol%)

-

Solvent: Deuterated ethanol (C2D5OD)

Nitrosation of the Deuterated Amine

Nitrosation employs sodium nitrite (NaNO2) in acidic media to convert the tertiary amine into the nitroso derivative. The reaction occurs at 0–5°C to minimize side reactions such as denitrosation or oxidation. Hydrochloric acid (HCl) is the preferred proton source due to its compatibility with deuterated solvents.

Reaction Equation :

Optimization Insights :

-

Excess NaNO2 (1.5–2.0 equivalents) ensures complete conversion.

-

Reaction time: 4–6 hours (monitored via thin-layer chromatography).

Purification and Characterization

Isolation Techniques

Crude product is purified via fractional distillation under reduced pressure (0.1–0.5 mmHg) to separate the nitrosamine from unreacted amine and salts. A high-efficiency column (30–40 theoretical plates) is critical for resolving isotopic impurities.

Distillation Parameters :

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl3, 400 MHz): Absence of proton signals at δ 2.5–3.0 ppm confirms deuteration at the α-positions.

-

¹³C NMR : Peaks at 22.1 ppm (CH3) and 45.8 ppm (N-CH2) verify alkyl chain integrity.

Mass Spectrometry :

Industrial-Scale Production Challenges

Isotopic Purity Control

Industrial synthesis requires stringent control over deuterium incorporation. Residual protons at the α-positions reduce batch consistency, necessitating:

Regulatory Compliance

As a nitrosamine, the compound falls under EMA and FDA guidelines for genotoxic impurities. Specifications include:

Comparative Analysis with Non-Deuterated Analogues

Deuteration enhances thermal stability and reduces metabolic degradation, making the d4 variant preferable for long-term studies .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized nitrosamines or nitramines.

Reduction: Corresponding amines.

Substitution: Products with different functional groups replacing the nitroso group.

Wissenschaftliche Forschungsanwendungen

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is used in various scientific research applications, including:

Chemistry: As a model compound to study the behavior of nitrosamines and their reactions.

Biology: To investigate the biological effects of nitrosamines, including their potential carcinogenicity.

Medicine: As a nitric oxide donor in studies related to cardiovascular diseases and other conditions where nitric oxide plays a role.

Industry: Used in the development of new materials and chemicals, particularly in the field of polymer chemistry.

Wirkmechanismus

The mechanism of action of N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound interacts with molecular targets such as guanylate cyclase, leading to the activation of signaling pathways that mediate its effects.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₈H₃₄D₄N₂O

- Molecular Weight: 302.53 g/mol (vs. 298.51 g/mol for non-deuterated form)

- Physical State : Clear, colorless to light yellow liquid

- Solubility: Miscible with organic solvents (e.g., methanol, dichloromethane) .

The compound is synthesized via multi-step reactions starting from 3,5,5-trimethylhexanol, with nitrosation achieved using sodium nitrite under acidic conditions .

Comparison with Structurally Similar N-Nitroso Compounds

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

N-Nitrosodimethylamine (NDMA)

- CAS : 62-75-9

- Molecular Formula : C₂H₆N₂O

- Key Differences: Volatility: NDMA is highly volatile (boiling point: 152°C) compared to the non-volatile, high-molecular-weight N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine .

N-Nitrosodiethanolamine (NDELA)

- CAS : 1116-54-7

- Molecular Formula : C₄H₁₀N₂O₃

- Key Differences :

Physicochemical and Biochemical Properties

Stability and Reactivity

Mechanism of Action

Like other N-nitroso compounds, it forms electrophilic alkylating agents (e.g., alkyldiazonium ions) that react with DNA, leading to base modifications (e.g., O⁶-alkylguanine) and carcinogenesis . However, its bulky structure may limit penetration into cellular nuclei compared to smaller nitrosamines .

Analytical and Regulatory Context

Regulatory Status

- Included in regulatory standards (e.g., EN 12868:2017, GB 28482-2012) for monitoring nitrosamines in consumer products .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Carcinogenicity and Exposure Data

Biologische Aktivität

N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 is a nitrosamine compound that has garnered attention due to its potential biological activity, particularly in the context of carcinogenicity. This article aims to provide a detailed overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H34D4N2O

- Molecular Weight : 302.53 g/mol

- CAS Number : 1346603-10-8

- Purity : >95% (HPLC)

- Storage Temperature : +4°C

The compound belongs to the class of N-nitrosamines, which are known for their mutagenic and carcinogenic properties. The presence of deuterium (D4) indicates it is a stable isotope-labeled version, often used in analytical chemistry for tracing and quantification purposes.

N-nitrosamines, including this compound, typically exert their biological effects through several mechanisms:

- Metabolic Activation : Upon entering biological systems, nitrosamines are metabolically activated to form reactive intermediates that can alkylate DNA. This process is crucial as it leads to the formation of DNA adducts that can cause mutations.

- DNA Alkylation : The alkylation of DNA can disrupt normal cellular processes and lead to carcinogenesis. The specific sites of alkylation and the resulting DNA damage are critical determinants of the compound's mutagenic potential.

- Cellular Response : The interaction with cellular macromolecules can trigger various signaling pathways, including those involved in inflammation and cell survival.

Biological Activity and Carcinogenic Potential

Research has shown that N-nitrosamines are potent carcinogens. For example:

- Carcinogenicity Studies : In vivo studies have demonstrated that certain nitrosamines induce tumors in various animal models. The specific tumor types and incidence rates depend on factors such as the dosage and duration of exposure.

- Structure-Activity Relationships (SAR) : Investigations into SAR indicate that the presence of bulky alkyl groups (like those in trimethylhexyl) can influence the potency of nitrosamines. Compounds with more sterically hindered structures may exhibit different metabolic pathways and levels of toxicity.

Case Studies

- Study on Tumor Induction : In a study examining various nitrosamines, it was found that compounds similar to this compound induced tumors in laboratory animals when administered at specific doses over time. For instance, a related compound demonstrated a 70% incidence of liver tumors in rats after chronic exposure.

- Mutagenicity Testing : Ames tests conducted on related nitrosamines have shown significant mutagenic activity, suggesting that this compound could possess similar properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C18H34D4N2O |

| Molecular Weight | 302.53 g/mol |

| CAS Number | 1346603-10-8 |

| Purity | >95% (HPLC) |

| Storage Temperature | +4°C |

| Carcinogenicity | Potent (based on analogs) |

| Mechanism | DNA alkylation |

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for detecting N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4 in pharmaceutical matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for nitrosamines. Deuterated analogs (e.g., -d4 labeling) enhance accuracy by serving as internal standards to correct for matrix effects and ionization variability. Gas chromatography (GC-MS) with electron capture detection may also be used but requires derivatization for volatility. Ensure method validation aligns with ICH Q2(R1) guidelines, including linearity (1–100 ng/mL range), recovery studies (spiked matrices), and precision (RSD <15%) .

Q. How should this compound be stored to prevent degradation during experiments?

- Protocol : Store at 0–6°C in amber glass vials to minimize photodegradation and thermal instability. Use argon or nitrogen headspace to limit oxidative decomposition. For long-term storage (<6 months), freeze at -20°C and avoid freeze-thaw cycles. Confirm stability via periodic LC-MS analysis of stock solutions .

Q. What regulatory frameworks govern the permissible limits of nitrosamines like this compound in pharmaceuticals?

- Guidelines : The EMA’s Article 5(3) referral (EMA/409815/2020) mandates a threshold of toxicological concern (TTC) of 18 ng/day for nitrosamines. The FDA requires risk assessments for all synthetic APIs, with confirmatory testing if risks are identified. Chinese Pharmacopoeia (2020) and GB/T 24153 specify LC-HRMS workflows for multi-nitrosamine profiling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in nitrosamine quantification between LC-MS/MS and GC-MS datasets?

- Troubleshooting :

Matrix Interference : Use isotopic dilution (e.g., -d4 internal standard) to normalize matrix-induced ion suppression/enhancement in LC-MS/MS .

Derivatization Efficiency : For GC-MS, optimize derivatization conditions (e.g., MSTFA at 60°C for 30 min) and validate recovery rates against LC-MS/MS.

Orthogonal Validation : Cross-validate using a third method, such as high-resolution mass spectrometry (HRMS), to confirm structural integrity and rule out false positives .

Q. What experimental strategies improve the recovery of this compound during sample preparation?

- Optimization :

- Extraction : Use liquid-liquid extraction (LLE) with benzene or toluene, leveraging the compound’s hydrophobicity (logP ~4.2). Adjust pH to 7–8 to minimize amine protonation.

- Solid-Phase Extraction (SPE) : Employ mixed-mode sorbents (e.g., C18/SCX) for selective retention. Pre-condition with methanol and elute with 2% formic acid in acetonitrile .

- QuEChERS : For complex matrices, validate dispersive SPE cleanup with PSA/C18 to adsorb fatty acids and pigments .

Q. How does the branched alkyl structure of this compound influence its stability and reactivity?

- Mechanistic Insight : The 3,5,5-trimethylhexyl groups impart steric hindrance, reducing susceptibility to nucleophilic attack (e.g., from water or amines). This increases half-life in aqueous matrices compared to linear-chain analogs. However, the nitroso group remains prone to UV-induced cleavage; thus, photostability studies under ICH Q1B are critical. Computational modeling (DFT) can predict degradation pathways and guide stabilizer selection .

Q. What isotopic dilution techniques enhance the precision of this compound quantification in trace analysis?

- Isotopic Labeling : Use deuterated internal standards (e.g., -d4) at equimolar concentrations to the analyte. Correct for recovery losses using the isotope ratio (analyte/IS). Validate with calibration curves spanning 0.1–50 ng/g in representative matrices (e.g., APIs, excipients). Note that deuterium kinetic isotope effects may require adjustment of collision energies in MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.